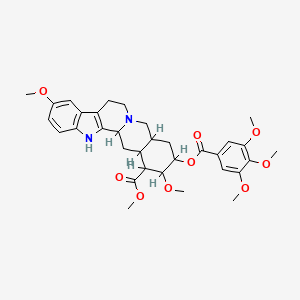

Methoserpidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Methoserpidine is a synthetic compound with the chemical formula and is recognized for its pharmacological properties, particularly in the treatment of hypertension. It is classified as an antihypertensive agent and has structural similarities to reserpine, a well-known tranquilizer and antihypertensive drug. Methoserpidine was initially developed to provide therapeutic effects without the central nervous system side effects commonly associated with reserpine, such as sedation and depression .

- Oxidation: This process can convert Methoserpidine into its corresponding oxidized forms, potentially altering its pharmacological activity.

- Hydrolysis: Methoserpidine can be hydrolyzed under acidic or basic conditions, leading to the formation of different metabolites.

- Alkylation: The compound can participate in alkylation reactions due to the presence of nucleophilic sites within its structure .

These reactions are significant for understanding both the metabolism of Methoserpidine in biological systems and its potential interactions with other compounds.

Methoserpidine exhibits notable biological activity primarily as an antihypertensive agent. It functions by inhibiting the release of norepinephrine from sympathetic nerve endings, leading to vasodilation and a subsequent decrease in blood pressure. Unlike reserpine, Methoserpidine is characterized by a lower incidence of central nervous system side effects, making it a preferable option for patients sensitive to such effects. Additionally, it has been shown to have some anti-inflammatory properties .

The synthesis of Methoserpidine involves several steps:

- Starting Materials: The synthesis typically begins with an appropriate precursor that contains the necessary functional groups.

- Methylation: A key step often involves methylating a phenolic hydroxyl group to introduce methoxy groups into the structure.

- Purification: After synthesis, the compound is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.

The specific synthetic route may vary based on the desired yield and purity of the final product .

Methoserpidine is primarily used in clinical settings as an antihypertensive medication. Its unique profile allows it to be utilized in managing high blood pressure while minimizing adverse side effects associated with other treatments. Additionally, due to its anti-inflammatory properties, there may be potential applications in treating conditions where inflammation plays a significant role .

Studies on Methoserpidine's interactions reveal that it may have reduced efficacy when used concurrently with certain medications such as Alclofenac, which can interfere with its antihypertensive action. Furthermore, interactions with other drugs that affect neurotransmitter levels may also alter its effectiveness or lead to increased side effects . Understanding these interactions is crucial for optimizing therapeutic regimens involving Methoserpidine.

Methoserpidine shares structural and functional similarities with several other compounds, notably:

- Reserpine: An older antihypertensive agent known for its sedative effects.

- Decaserpil: A compound similar in structure but differing in pharmacological profile.

- Canescine: Another related compound that may exhibit similar biological activities.

Comparison TableCompound Antihypertensive Effect CNS Side Effects Unique Features Methoserpidine Yes Minimal Lower CNS side effects Reserpine Yes Significant Sedative properties Decaserpil Yes Moderate Different metabolic pathway Canescine Potentially Unknown Less studied

| Compound | Antihypertensive Effect | CNS Side Effects | Unique Features |

|---|---|---|---|

| Methoserpidine | Yes | Minimal | Lower CNS side effects |

| Reserpine | Yes | Significant | Sedative properties |

| Decaserpil | Yes | Moderate | Different metabolic pathway |

| Canescine | Potentially | Unknown | Less studied |

Methoserpidine's uniqueness lies in its ability to effectively lower blood pressure while minimizing central nervous system side effects compared to reserpine and other similar compounds .

Methoserpidine demonstrates significant interaction with the adrenergic receptor system, particularly targeting α₁-adrenergic receptors in the peripheral sympathetic nervous system [1] [2]. The compound exhibits selective effects on sympathetic ganglia, where it effectively lowers noradrenaline content without producing the central nervous system effects characteristic of its structural analog, reserpine [2] [3]. This selectivity is particularly evident in rabbit studies, where large single doses of methoserpidine at 12 milligrams per kilogram significantly reduced noradrenaline content in sympathetic ganglia while leaving brain noradrenaline levels unchanged, and importantly, no sedation was observed [2] [4].

The adrenergic receptor interaction dynamics of methoserpidine involve complex mechanisms at the α₁-adrenergic receptor subtypes. Research has demonstrated that α₁D-adrenergic receptors play a crucial role in catecholamine-mediated neurotoxicity and hyperthermia responses [1]. While methoserpidine shares structural similarities with other rauwolfia alkaloids, its unique interaction profile with adrenergic receptors contributes to its distinct pharmacological characteristics. The compound's ability to modulate peripheral sympathetic nervous system activity without significant central nervous system penetration represents a key differentiating factor from other members of the rauwolfia alkaloid family [5] [6].

Studies utilizing selective α₁-adrenergic receptor antagonists have revealed that the α₁D subtype is particularly involved in methamphetamine-induced neurotoxicity mechanisms, suggesting that compounds like methoserpidine may interact with similar receptor populations [1]. The preferential interaction with peripheral α₁-adrenergic receptors underlies methoserpidine's antihypertensive efficacy while minimizing central nervous system adverse effects. This selective targeting mechanism explains the compound's therapeutic utility in managing hypertension without the pronounced sedative and depressive effects associated with reserpine [5] [7].

Central Nervous System Penetration and Blood-Brain Barrier Permeability

Methoserpidine exhibits limited penetration across the blood-brain barrier, which represents a crucial pharmacokinetic characteristic distinguishing it from other rauwolfia alkaloids, particularly reserpine [6] [17]. This restricted central nervous system penetration accounts for the compound's reduced propensity to cause central adverse effects such as sedation and depression, which are commonly associated with reserpine therapy [2] [4]. In vitro studies utilizing blood-brain barrier models have demonstrated that methoserpidine appears incapable of effectively traversing the blood-brain barrier, despite having the same systemic effects as reserpine on peripheral monoamine systems [6] [17].

The blood-brain barrier represents a highly selective interface formed by human brain microvascular endothelial cells with tight junctions that prevent paracellular transport [18]. Drug penetration into the central nervous system is generally limited to passive diffusion across the apical and basolateral membranes of these endothelial cells. Methoserpidine's limited blood-brain barrier permeability can be attributed to its physicochemical properties, including molecular size, polarity, and potential interactions with efflux transporters [19] [20].

Research examining drug permeability across biological membranes indicates that compounds with polar surface areas exceeding 120 square angstroms typically demonstrate reduced brain penetration [20]. Methoserpidine's complex molecular structure, featuring multiple methoxy groups and ester functionalities, likely contributes to its increased polarity compared to more brain-penetrant compounds. The molecular weight of 608.68 grams per mole also approaches the upper limits for passive diffusion across biological membranes [21] [22].

Animal studies comparing methoserpidine effects in different species have revealed species-specific differences in blood-brain barrier penetration. In rabbits, methoserpidine demonstrates minimal central nervous system effects, whereas cats show greater sensitivity to both peripheral and central actions of the compound [2]. This species variation suggests that blood-brain barrier permeability may vary between animal models, with implications for translating research findings to human therapeutic applications.

The restricted central nervous system penetration of methoserpidine provides significant clinical advantages in terms of tolerability profile. Patients treated with methoserpidine are less likely to experience the debilitating central nervous system side effects, including severe depression and sedation, that have limited the clinical utility of reserpine [23] [14]. This pharmacokinetic advantage allows for effective antihypertensive therapy while maintaining patient quality of life and treatment compliance.

Comparative Pharmacodynamics with Rauwolfia Alkaloids

Methoserpidine belongs to the rauwolfia alkaloid family, which includes structurally related compounds such as reserpine, deserpidine, and rescinnamine, all derived from Rauvolfia serpentina [24] [25]. These alkaloids share common indole alkaloid structures but exhibit distinct pharmacodynamic profiles based on their specific molecular modifications and resulting pharmacokinetic properties [26] [27]. The comparative analysis of these compounds reveals important differences in potency, duration of action, central nervous system penetration, and adverse effect profiles.

Reserpine represents the most extensively studied member of the rauwolfia alkaloid family and serves as the reference standard for comparison with other compounds in this class [24] [13]. Both methoserpidine and reserpine share the same molecular formula (C₃₃H₄₀N₂O₉) and molecular weight (608.68 grams per mole), but differ significantly in their stereochemical configurations and resulting biological activities [21] [28]. Reserpine demonstrates irreversible binding to VMAT2 with effects lasting several days, while methoserpidine exhibits more reversible interactions with shorter duration of action [14].

Deserpidine and rescinnamine represent additional rauwolfia alkaloids with intermediate characteristics between methoserpidine and reserpine [24] [29]. Deserpidine, with a molecular weight of 590.66 grams per mole, demonstrates moderate central nervous system penetration and intermediate duration of action. Rescinnamine, having a molecular weight of 634.73 grams per mole, exhibits similar moderate characteristics but with slight variations in receptor binding profiles and metabolic pathways [27].

The comparative sedative properties of rauwolfia alkaloids have been extensively evaluated using roller-cage techniques and other behavioral assessment methods [29]. These studies demonstrate that methoserpidine produces significantly less sedation compared to reserpine, deserpidine, and rescinnamine when administered at equivalent antihypertensive doses. This reduced sedative potential correlates directly with limited blood-brain barrier penetration and represents a major clinical advantage for methoserpidine therapy.

Pharmacokinetic differences among rauwolfia alkaloids significantly influence their clinical utility and dosing requirements. While all compounds in this family target VMAT2 and produce monoamine depletion, their absorption, distribution, metabolism, and elimination profiles vary considerably [30] [31]. Methoserpidine's more favorable pharmacokinetic profile, characterized by adequate bioavailability for antihypertensive effects combined with limited central nervous system exposure, positions it as a potentially superior therapeutic option within the rauwolfia alkaloid class.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

C02 - Antihypertensives

C02A - Antiadrenergic agents, centrally acting

C02AA - Rauwolfia alkaloids

C02AA06 - Methoserpidine

Other CAS

Wikipedia

Dates

2: HOLT MC. Methoserpidine, a non-depressant isomer of reserpine. Br Med J. 1961 Aug 12;2(5249):415-8. PubMed PMID: 13715544; PubMed Central PMCID: PMC1969303.

3: Asbury JF, Cranston WI. The effects of methoserpidine and cyclopenthiazide upon elevated arterial pressure. J Coll Gen Pract. 1967 Jan;13(1):30-8. PubMed PMID: 4382539; PubMed Central PMCID: PMC2237830.

4: HOLT MC. USE OF METHOSERPIDINE-BENZTHIAZIDE COMBINATION IN THE TREATMENT OF ESSENTIAL HYPERTENSION. Br J Clin Pract. 1964 Apr;19:199-204. PubMed PMID: 14272419.

5: PERRIN A, PLAUCHU M, FELIX H, BRUN F, RONDELET J. [Therapeutic trials of a methoserpidine-benzthiazide combination in arterial hypertension]. Lyon Med. 1962 Jun 3;94:1427-55. French. PubMed PMID: 14485516.

6: BERLIN R. DEPRESSION AFTER METHOSERPIDINE. Lancet. 1965 Sep 4;2(7410):497. PubMed PMID: 14337851.

7: Berlin R. [A case of depression caused by methoserpidine]. Lakartidningen. 1965 Sep 29;62(39):3129-33. Swedish. PubMed PMID: 5868793.

8: MERLEN JF, GERARD A. [Clinical trials with a preparation potentiating the hypotensive action of methoserpidine]. Lille Med. 1962 Aug-Sep;7:626-9. French. PubMed PMID: 13935016.

9: SANAN S, VOGT M. Effect of drugs on the noradrenaline content of brain and peripheral tissues and its significance. Br J Pharmacol Chemother. 1962 Feb;18:109-27. PubMed PMID: 14496718; PubMed Central PMCID: PMC1482167.